

Adrogolide Hydrochloride: Solubility and Formulation in DMSO

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Compound of Interest

Compound Name: Adrogolide Hydrochloride

Cat. No.: B193569

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Application Note and Protocols for Researchers

This document provides detailed information on the solubility and formulation of **Adrogolide Hydrochloride** in Dimethyl Sulfoxide (DMSO). It is intended for researchers, scientists, and drug development professionals working with this compound. **Adrogolide Hydrochloride** is a prodrug that is rapidly converted to A-86929, a potent and selective dopamine D1 receptor agonist.[1][2] Proper handling and formulation are crucial for accurate and reproducible experimental results.

Solubility Data

Adrogolide Hydrochloride exhibits good solubility in DMSO. The following table summarizes the quantitative solubility data. It is important to note that the hygroscopic nature of DMSO can impact solubility, and it is recommended to use newly opened DMSO for the preparation of solutions.[3]

Solvent	Solubility	Molar Concentration (approx.)	Method
DMSO	66.67 mg/mL	152.93 mM	Ultrasonic and warming to 60°C may be required.[3]

Experimental Protocols

Preparation of Adrogolide Hydrochloride Stock Solution in DMSO (10 mM)

This protocol describes the preparation of a 10 mM stock solution of **Adrogolide Hydrochloride** in DMSO.

Materials:

- **Adrogolide Hydrochloride** (powder)
- Anhydrous/high-purity DMSO (newly opened)
- Vortex mixer
- Water bath or heat block
- Sterile microcentrifuge tubes or vials

Procedure:

- Calculate the required mass: Determine the mass of **Adrogolide Hydrochloride** needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of **Adrogolide Hydrochloride** is 435.96 g/mol .
- Weigh the compound: Carefully weigh the calculated amount of **Adrogolide Hydrochloride** powder in a sterile microcentrifuge tube or vial.
- Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the **Adrogolide Hydrochloride** powder.
- Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, warm the solution in a water bath or on a heat block at a temperature up to 60°C for 5-10 minutes.^[3] Intermittently vortex the solution during warming to aid dissolution.
- Visual Inspection: Once the solution is clear and free of visible particles, allow it to cool to room temperature.

- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.

Protocol for In Vivo Formulation

For in vivo studies, a common practice is to prepare a formulation where the final concentration of DMSO is low to minimize toxicity. The following is an example of a formulation protocol using a 10% DMSO stock solution.

Materials:

- **Adrogolide Hydrochloride** DMSO stock solution (e.g., 25 mg/mL)
- PEG300 (Polyethylene glycol 300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl)
- Sterile tubes

Procedure for a 2.5 mg/mL Formulation:

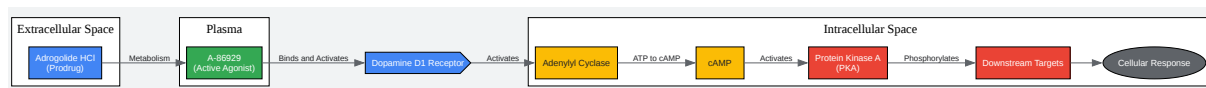
- Prepare the DMSO stock: Prepare a 25 mg/mL stock solution of **Adrogolide Hydrochloride** in DMSO as described in the previous protocol.
- Mix Solvents: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:
 - 100 µL of the 25 mg/mL **Adrogolide Hydrochloride** DMSO stock solution.
 - 400 µL of PEG300. Mix until the solution is clear.
 - 50 µL of Tween-80. Mix until the solution is clear.
 - 450 µL of Saline. Mix until the solution is clear.^[3]
- Final Concentration: This procedure yields a 1 mL solution with a final **Adrogolide Hydrochloride** concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.[3]

- Administration: The formulation should be administered to animals shortly after preparation.

Mechanism of Action and Signaling Pathway

Adrogolide Hydrochloride is a prodrug that is rapidly metabolized in plasma to its active form, A-86929.[1][2] A-86929 is a full and selective agonist of the dopamine D1 receptor.[1][2] The dopamine D1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, stimulates the G α s subunit. This leads to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.

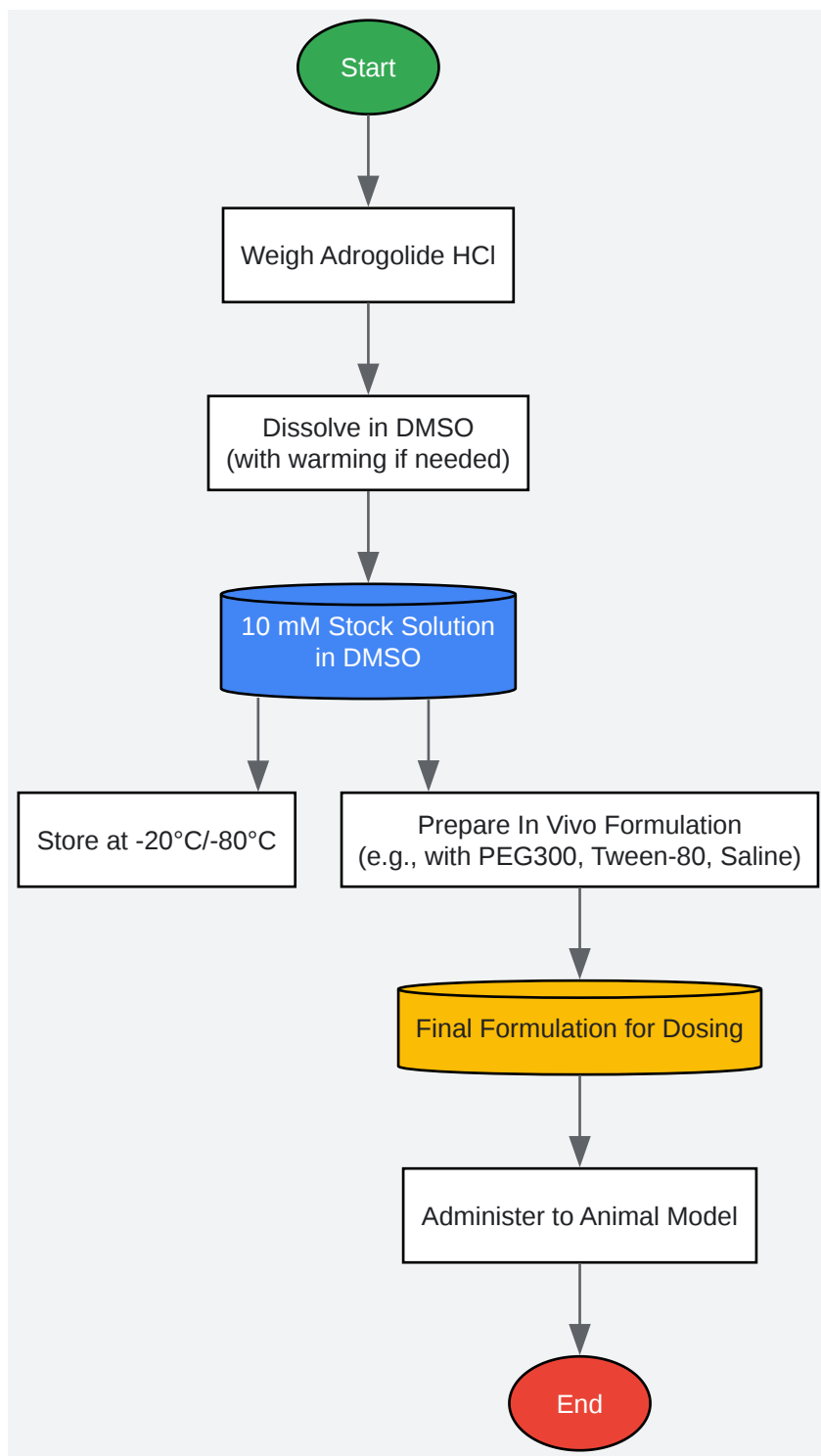


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Caption: Mechanism of action of **Adrogolide Hydrochloride**.

Experimental Workflow

The following diagram illustrates a typical workflow for preparing and using **Adrogolide Hydrochloride** in a research setting.



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Caption: Workflow for **Adrogolide Hydrochloride** formulation.

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